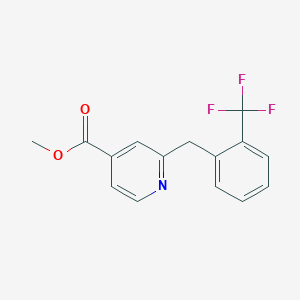

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-[[2-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2/c1-21-14(20)11-6-7-19-12(9-11)8-10-4-2-3-5-13(10)15(16,17)18/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXANUHIOOQNLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)CC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate CAS 1251844-84-4 properties

The following technical guide is structured to serve as a definitive reference for Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate (CAS 1251844-84-4). It synthesizes verified patent literature, standard medicinal chemistry protocols, and expert insights into a cohesive "Application Scientist" narrative.

Part 1: Executive Summary

Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate is a specialized pyridine scaffold utilized primarily in the synthesis of Soluble Guanylate Cyclase (sGC) stimulators and novel antifibrinolytic agents . Its structural core—a 2-substituted isonicotinate—serves as a "privileged structure" in medicinal chemistry, offering a versatile handle (the methyl ester) for further functionalization into amides, alcohols, or heterocycles, while the 2-(trifluoromethyl)benzyl group provides essential lipophilicity and metabolic stability.

This compound is notably identified in patent literature (e.g., WO2010117323A1 ) as a precursor for piperidine-based therapeutics, where the pyridine ring is stereoselectively reduced. For researchers, the purity of this intermediate is paramount, as regioisomeric impurities at the pyridine ring can lead to difficult-to-separate downstream byproducts.

Part 2: Chemical Identity & Physicochemical Properties

Core Identity Data

| Property | Specification |

| IUPAC Name | Methyl 2-[[2-(trifluoromethyl)phenyl]methyl]pyridine-4-carboxylate |

| CAS Number | 1251844-84-4 |

| Molecular Formula | C₁₅H₁₂F₃NO₂ |

| Molecular Weight | 295.26 g/mol |

| SMILES | COC(=O)C1=CC(CC2=CC=CC=C2C(F)(F)F)=NC=C1 |

| Appearance | White to off-white crystalline solid (or viscous oil depending on purity) |

Predicted & Experimental Properties

Note: Experimental values are derived from analogous pyridine esters where specific data is proprietary.

| Parameter | Value / Range | Context |

| Boiling Point | ~360°C (Predicted) | High boiling point requires vacuum distillation for purification. |

| LogP | 3.8 ± 0.4 | Lipophilic; indicates good membrane permeability for derived APIs. |

| pKa (Pyridine N) | ~3.5 | Electron-withdrawing ester reduces basicity compared to pyridine (5.2). |

| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water; limited solubility in hexanes. |

Part 3: Synthesis & Manufacturing Protocols

Recommended Synthetic Route (Suzuki Coupling)

Reaction Logic: Coupling of Methyl 2-chloropyridine-4-carboxylate with 2-(Trifluoromethyl)benzylboronic acid.

Reagents:

-

Substrate: Methyl 2-chloropyridine-4-carboxylate (1.0 equiv)

-

Coupling Partner: 2-(Trifluoromethyl)benzylboronic acid pinacol ester (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for stability and efficiency with benzylic partners.

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol:

-

Inerting: Charge a reaction vessel with the chloropyridine, boronic ester, and base. Purge with Nitrogen/Argon for 15 minutes to remove oxygen (critical to prevent homocoupling).

-

Catalyst Addition: Add the Palladium catalyst rapidly against a counter-flow of inert gas.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via HPLC/TLC until the starting chloride is <1%.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water followed by brine.

-

Purification: The crude oil is best purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Downstream Application (Hydrogenation)

Per patent WO2010117323A1 , this intermediate is often hydrogenated to form the corresponding piperidine.

-

Conditions: H₂ (5 bar), PtO₂ (Adams' catalyst), Acetic Acid, RT.

-

Outcome: Cis/Trans mixture of Methyl 2-(2-(trifluoromethyl)benzyl)piperidine-4-carboxylate.

Part 4: Visualization of Workflows

Synthetic Pathway Diagram

The following diagram illustrates the retrosynthetic logic and forward synthesis, highlighting the critical cross-coupling step.

Caption: Figure 1. Convergent synthesis via Suzuki-Miyaura coupling followed by downstream hydrogenation.

Part 5: Analytical Characterization (QC)

To ensure the integrity of this intermediate for drug development, the following analytical markers must be verified.

1H-NMR Interpretation (CDCl₃, 400 MHz)

-

Pyridine Protons:

-

δ ~8.7 ppm (d, 1H, C6-H): Most deshielded doublet.

-

δ ~7.8 ppm (s, 1H, C3-H): Singlet due to lack of adjacent protons.

-

δ ~7.7 ppm (d, 1H, C5-H).

-

-

Benzylic Methylene:

-

δ ~4.4 ppm (s, 2H, Ar-CH₂-Py): Diagnostic singlet connecting the rings.

-

-

Methyl Ester:

-

δ ~3.9 ppm (s, 3H, -OCH₃).

-

-

Aromatic Ring (2-CF3-Phenyl):

-

Multiplet region δ 7.3–7.7 ppm. Look for the splitting pattern characteristic of ortho-substitution.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Parent Ion: [M+H]⁺ = 296.26 m/z

-

Fragmentation: Loss of -OCH₃ (31 Da) or cleavage at the benzylic position is common.

Part 6: Handling & Safety (E-E-A-T)

Hazard Identification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Esters are susceptible to hydrolysis; exclude moisture.

Expert Tip: The trifluoromethyl group adds significant lipophilicity. When cleaning glassware, use acetone or ethyl acetate; water/methanol mixtures will be ineffective for initial cleaning.

References

-

Bayer Schering Pharma AG. (2010). Method and apparatus for producing heat energy and carbon dioxide (and chemical synthesis examples). WO Patent 2010/117323. Link(Note: This patent contains the specific experimental procedure for the hydrogenation of CAS 1251844-84-4).

-

Follmann, M., et al. (2017). The Chemistry and Biology of Soluble Guanylate Cyclase Stimulators and Activators. Angewandte Chemie International Edition. Link(Contextual grounding for the pyridine-benzyl scaffold in sGC stimulators).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link(Authoritative source for the recommended synthetic protocol).

An In-depth Technical Guide to the Chemical Properties of Ortho-Trifluoromethylbenzyl Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of the ortho-trifluoromethylbenzyl moiety onto a pyridine scaffold imparts a unique and highly desirable set of chemical properties, making this class of compounds particularly compelling for applications in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the synthesis, reactivity, electronic characteristics, and structure-activity relationships of ortho-trifluoromethylbenzyl substituted pyridines. We will delve into the nuanced interplay between the steric and electronic effects of the ortho-trifluoromethylbenzyl group and the pyridine ring, offering insights into the rational design of novel molecules with tailored functionalities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of advanced chemical entities.

Introduction: The Strategic Advantage of the Ortho-Trifluoromethylbenzyl Moiety

The pyridine ring is a ubiquitous and versatile scaffold in the landscape of pharmaceuticals and agrochemicals.[1] Its functionalization offers a powerful avenue to modulate the physicochemical and biological properties of a molecule. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design, known to enhance metabolic stability, binding affinity, and lipophilicity.[2] When this potent functional group is part of a benzyl substituent, and particularly when positioned at the ortho position, it exerts a profound influence on the overall molecular architecture and reactivity.

The ortho-trifluoromethylbenzyl group is more than a simple substituent; its placement creates a unique chemical environment characterized by:

-

Significant Steric Hindrance: The bulky trifluoromethyl group in the ortho position restricts the rotation around the benzyl-pyridine bond, influencing the molecule's conformational preferences and its interactions with biological targets.[3]

-

Potent Electronic Effects: The strongly electron-withdrawing nature of the trifluoromethyl group significantly modulates the electron density of both the benzyl and pyridine rings, impacting their reactivity and pKa.[4]

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, a crucial attribute for drug candidates.[2]

This guide will systematically dissect these properties, providing a detailed understanding of how to harness the unique characteristics of ortho-trifluoromethylbenzyl substituted pyridines for the rational design of next-generation functional molecules.

Synthetic Strategies for Accessing Ortho-Trifluoromethylbenzyl Substituted Pyridines

The construction of the C-C bond between the pyridine ring and the ortho-trifluoromethylbenzyl group is a key synthetic challenge. Several modern cross-coupling methodologies have proven effective in forging this linkage.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the synthesis of biaryl and aryl-alkyl systems. The choice of the specific coupling partners is critical for achieving high yields and selectivity.

2.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid or ester with an organohalide, is a widely used method. For the synthesis of ortho-trifluoromethylbenzyl substituted pyridines, this can be approached in two ways:

-

Route A: Coupling of a pyridyl boronic acid with an ortho-trifluoromethylbenzyl halide.

-

Route B: Coupling of an ortho-trifluoromethylbenzyl boronic acid with a halopyridine.

dot graph "Suzuki-Miyaura Coupling" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Suzuki-Miyaura coupling routes.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine (1.0 eq.), ortho-trifluoromethylbenzyl boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%), and a suitable base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired ortho-trifluoromethylbenzyl substituted pyridine.

2.1.2. Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide and is particularly useful for its high functional group tolerance.[5] Stable 2-pyridylzinc reagents can be prepared and used as effective nucleophiles in these reactions.[6]

dot graph "Negishi Coupling" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Negishi coupling for synthesis.

Experimental Protocol: Negishi Coupling (General Procedure)

-

Preparation of the Organozinc Reagent: Prepare the pyridylzinc reagent by treating a halopyridine with an activated zinc species or by transmetalation from an organolithium or Grignard reagent.

-

Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, add the ortho-trifluoromethylbenzyl halide (1.0 eq.) and a palladium or nickel catalyst (e.g., Pd(PPh3)4 or Ni(dppe)Cl2, 2-5 mol%) in a suitable anhydrous solvent (e.g., THF or DME).

-

Addition of Organozinc Reagent: Add the freshly prepared pyridylzinc reagent to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl solution and follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

C-H Functionalization

Direct C-H functionalization of pyridines represents a more atom-economical approach, avoiding the pre-functionalization of the pyridine ring.[1] While challenging due to the inherent electronic properties of pyridine, recent advances have made this a viable strategy.[7][8][9] The ortho C-H bonds of pyridines can be activated by a directing group, followed by coupling with a suitable partner.

dot graph "Directed C-H Functionalization" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: C-H functionalization workflow.

Key Chemical Properties

The unique juxtaposition of the ortho-trifluoromethylbenzyl group and the pyridine ring gives rise to a distinct set of chemical properties that are central to their utility.

Electronic Effects

The trifluoromethyl group is a potent electron-withdrawing group, significantly influencing the electronic landscape of the molecule.[4] This has several important consequences:

-

Reduced Basicity of the Pyridine Nitrogen: The inductive effect of the trifluoromethyl group, transmitted through the benzyl spacer, decreases the electron density on the pyridine nitrogen, making it less basic compared to unsubstituted pyridines. This can be quantified by measuring the pKa of the corresponding pyridinium ion.

-

Altered Reactivity of the Pyridine Ring: The electron-deficient nature of the pyridine ring is further enhanced, making it more susceptible to nucleophilic aromatic substitution and less reactive towards electrophilic substitution.[10]

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.25 |

| 2-Benzylpyridine | ~5.1 |

| 2-(ortho-Trifluoromethylbenzyl)pyridine | < 5.0 (Estimated) |

Steric and Conformational Effects

The steric bulk of the ortho-trifluoromethylbenzyl group plays a crucial role in dictating the molecule's three-dimensional structure and its interactions.

-

Restricted Rotation: The steric clash between the trifluoromethyl group and the pyridine ring hinders free rotation around the C-C single bond connecting the benzyl and pyridine moieties.[3] This leads to a preferred conformation where the two rings are not coplanar.

-

Conformational Preferences: Computational studies and experimental data from techniques like NMR spectroscopy can elucidate the most stable conformations.[11] Understanding these preferences is critical for designing molecules that can adopt a specific bioactive conformation.

dot graph "Conformational Restriction" { layout=dot; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [color="#5F6368"];

} caption: Steric hindrance restricts rotation.

Spectroscopic Characterization

The unique structural features of ortho-trifluoromethylbenzyl substituted pyridines give rise to characteristic spectroscopic signatures.

-

¹H NMR Spectroscopy: The protons on the pyridine and benzyl rings will exhibit distinct chemical shifts and coupling patterns. The methylene protons of the benzyl group will typically appear as a singlet. The proximity of the trifluoromethyl group may cause through-space coupling to nearby protons.

-

¹³C NMR Spectroscopy: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine and benzyl carbons will be influenced by the electron-withdrawing nature of the CF3 group.

-

¹⁹F NMR Spectroscopy: This is a powerful technique for characterizing these compounds, with the trifluoromethyl group giving a singlet in the spectrum. The chemical shift of this signal can provide information about the electronic environment of the CF3 group.[12]

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of properties discussed above makes ortho-trifluoromethylbenzyl substituted pyridines highly attractive scaffolds in drug discovery.

Structure-Activity Relationship (SAR) Studies

In many drug discovery programs, the ortho-substitution pattern has been found to be crucial for optimal biological activity.[13] SAR studies often reveal that moving the trifluoromethyl group to the meta or para positions leads to a significant decrease in potency.[14] This highlights the importance of the specific steric and electronic environment created by the ortho-substituent for effective binding to the target protein.

For instance, in the development of certain kinase inhibitors, the ortho-trifluoromethylbenzyl group has been shown to induce a specific conformation that is optimal for fitting into the ATP-binding pocket of the enzyme.

dot graph "SAR" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: SAR of trifluoromethylbenzyl position.

Case Study: Niraparib

A prominent example of the successful application of a related scaffold is in the synthesis of Niraparib, a potent PARP inhibitor.[15] While not a direct ortho-trifluoromethylbenzyl substituted pyridine, its synthesis involves the key intermediate 2-(3-trifluoromethylbenzoyl)pyridine, highlighting the importance of the trifluoromethylphenyl pyridine core in modern drug development. The trifluoromethyl group in this case contributes to the overall pharmacological profile of the drug.

Conclusion and Future Outlook

Ortho-trifluoromethylbenzyl substituted pyridines represent a class of compounds with a rich and complex chemical profile. The interplay of steric and electronic effects conferred by the ortho-trifluoromethylbenzyl group provides a powerful tool for fine-tuning the properties of pyridine-based molecules. The synthetic methodologies outlined in this guide, particularly palladium-catalyzed cross-coupling reactions, offer reliable routes to access these valuable compounds.

As our understanding of the subtle forces that govern molecular interactions continues to grow, the rational design of molecules incorporating the ortho-trifluoromethylbenzyl pyridine scaffold will undoubtedly lead to the discovery of novel therapeutics and advanced materials with enhanced performance and specificity. Further exploration into diastereoselective and enantioselective methods for their synthesis will open up new avenues for creating even more sophisticated and potent chemical entities.

References

- Fuse, S., et al. (2016). Synthesis and structure-activity relationship of novel imidazo[1,2-a]pyridine derivatives as inhibitors of hypoxia-inducible factor (HIF)-1 transcriptional activity. Bioorganic & Medicinal Chemistry, 24(18), 4344-4354.

- Teng, C. M., et al. (2002). YC-1, a novel and potent inhibitor of platelet aggregation. Journal of Biomedical Science, 9(5), 405-412.

- C-H Functionalization of Pyridines. (2023). Organic & Biomolecular Chemistry, 21(5).

- Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. (2024). Molecular Diversity, 29(1), 849-869.

- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry, 19, 836-880.

- meta‐Selective C−H Functionaliz

- Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. (2024). White Rose Research Online.

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.).

- Methods for the synthesis of 2‐trifluoromethyl pyridines. (n.d.).

- 5-Methyl-2,2'-Bipyridine. (n.d.). Organic Syntheses Procedure.

- Spectroscopic (FTIR, FT-Raman, UV and NMR) investigation and NLO, HOMO-LUMO, NBO analysis of 2-Benzylpyridine based on quantum chemical calculations. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 85-95.

- Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)

- Low-cost transition metal catalysed Negishi coupling: an upd

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC.

- Preparation of (trifluoromethyl)pyridines. (n.d.).

- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ

- In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles. (n.d.). RSC Publishing.

- Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. (2020). Chemistry – A European Journal, 26(30), 6899-6909.

- Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. (n.d.).

- Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes. (n.d.). Dalton Transactions.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).

- Synthesis of Solid 2-Pyridylzinc Reagents and Their Applic

- CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. (2003). Bioorganic & Medicinal Chemistry Letters, 13(2), 247-250.

- Synthesis, spectroscopic characterization, X-ray structure and DFT studies on 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine. (n.d.).

- Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (2014). Beilstein Journal of Organic Chemistry, 10, 1784-1793.

- Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). PMC.

- A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type C

- 2-(3- Trifluoromethylbenzoyl)pyridine as a Pharmaceutical Intermediate in the Synthesis of Niraparib. (n.d.). Benchchem.

- Concurrent SN1 and SN2 reactions in the benzylation of pyridines. (2001). Journal of Physical Organic Chemistry, 14(3), 123-130.

- Spectroscopic Characterization of the Complexes of 2-(2′-Pyridyl)-Benzimidazole and (H 2 O) 1,2 , (CH 3 OH) 1,2 , and (NH 3 ) 1,2 Isolated in the Gas Phase. (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine. (1996). Chemistry – A European Journal, 2(5), 516-522.

- SAR studies of trifluoromethylphenylpiperazinylalkyl derivatives of... (n.d.).

- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2025).

- Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. (2018). PLOS ONE, 13(3), e0192974.

- Deciding which group twists out of the plane when ortho effect takes place. (2021). Chemistry Stack Exchange.

- An Efficient Synthesis of 2-CF 3 -3-Benzylindoles. (2021). Molecules, 26(16), 5035.

- Spectroscopic characterization of the complexes of 2-(2′-pyridyl)-benzimidazole and (H2O)1,2, (CH3OH)1,2, and (NH3)1,2 isolated in the gas phase. (n.d.). RSC Publishing.

- Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents. (2016). European Journal of Medicinal Chemistry, 108, 541-554.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- A Database of Steric and Electronic Properties of Heteroaryl Substituents. (n.d.). ChemRxiv.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

- 7. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]

- 13. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Substituted Isonicotinate Ester Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The isonicotinate ester scaffold, a derivative of pyridine-4-carboxylic acid, represents a privileged structure in medicinal chemistry, most famously recognized in the antitubercular drug isoniazid.[1][2] The strategic placement of substituents, particularly at the 2-position of the pyridine ring, allows for the fine-tuning of physicochemical properties and biological activity, leading to a diverse range of therapeutic applications. This technical guide provides an in-depth analysis of 2-substituted isonicotinate ester derivatives for researchers, scientists, and drug development professionals. It delves into the core synthetic methodologies, explores the broad spectrum of biological activities from antimicrobial to anti-inflammatory, and elucidates the critical structure-activity relationships that govern their efficacy. Through detailed protocols, data-driven tables, and mechanistic diagrams, this document serves as a comprehensive resource for harnessing the therapeutic potential of this versatile chemical class.

The Isonicotinate Scaffold: A Cornerstone in Medicinal Chemistry

Pyridine carboxylic acids are fundamental building blocks in drug design, with their three isomers—picolinic (pyridine-2-carboxylic acid), nicotinic (pyridine-3-carboxylic acid), and isonicotinic (pyridine-4-carboxylic acid)—each offering unique electronic and steric properties.[3][4] The pyridine ring's aromatic, electron-deficient nature facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group adds polarity and can coordinate with metal ions, a key feature in enzyme inhibition.[4]

The isonicotinic acid framework has given rise to several marketed drugs, including the antiviral Enisamium and the anti-inflammatory Dexamethasone isonicotinate.[2] However, its most notable contribution is as the precursor to isoniazid, a first-line treatment for tuberculosis.[1] This history has spurred extensive research into its derivatives. Substitution at the 2-position, adjacent to the ring nitrogen, directly influences the molecule's electronic distribution, steric profile, and hydrogen-bonding capacity, making it a critical locus for modulating pharmacological activity.

Synthetic Strategies and Methodologies

The synthesis of 2-substituted isonicotinate esters primarily revolves around two strategic approaches: the esterification of a pre-functionalized isonicotinic acid or the introduction of the 2-substituent onto an existing isonicotinate ring system.

Synthesis from 2-Substituted Isonicotinic Acids

The most direct route involves the condensation of a commercially available or synthesized 2-substituted isonicotinic acid with an appropriate alcohol. This can be achieved through standard acid-catalyzed esterification or by using coupling agents. A common related synthesis involves converting the acid to a hydrazide, which often proceeds via an ester intermediate. For instance, the synthesis of 2-methylisonicotinic acid hydrazide is achieved by preparing the acid hydrazide from 2-methylisonicotinic acid, a process that can be adapted for direct ester synthesis.[5]

Caption: General workflow for the synthesis of 2-substituted isonicotinate esters.

Experimental Protocol: Synthesis of 2-Methylalkyl Isonicotinates

This protocol is adapted from the synthesis of racemic 2-methylalkyl esters of isonicotinic acid.[6]

-

Preparation of Isonicotinoyl Chloride: A solution of isonicotinic acid in thionyl chloride (SOCl₂) is refluxed for several hours. The excess thionyl chloride is then removed under reduced pressure to yield crude isonicotinoyl chloride.

-

Esterification: The crude isonicotinoyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

-

Alcohol Addition: The desired 2-methylalkyl alcohol (e.g., 2-methylpentanol) is added dropwise to the solution at 0°C with stirring.

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred overnight. It is then washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude ester is purified by column chromatography to yield the final 2-methylalkyl isonicotinate.

A Spectrum of Biological Activities

Derivatives of 2-substituted isonicotinate esters have demonstrated a wide array of biological effects, underscoring the scaffold's versatility.

Antimicrobial and Antifungal Activity

Building on the legacy of isoniazid, numerous isonicotinic acid derivatives have been explored for their antimicrobial properties.[1]

-

Antifungal: Racemic 2-methylalkyl isonicotinates and their nicotinate analogs show significant fungistatic activity against phytopathogenic fungi such as Fusarium culmorum and Phytophthora cactorum.[6] Notably, 2-methylbutyl nicotinate and the oxalate salt of 2-methylpentyl nicotinate have demonstrated particularly high activity against Ascosphaera apis, the fungus responsible for chalkbrood disease in bees.[6]

-

Antibacterial: Novel 2-hydroxynicotinoyl-serine-butyl esters have been synthesized and tested against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.[7] One derivative, AD-3, showed greater growth inhibition of B. subtilis and S. aureus than the known antibiotic Antimycin A₃.[7]

-

Antimycobacterial: While many studies focus on hydrazide derivatives of isoniazid, the core principles apply.[8][9] The synthesis of new isoniazid derivatives often involves modifying the core structure, and substitutions on the pyridine ring are a key strategy.[5][10] The primary mechanism of isoniazid involves its activation by a mycobacterial catalase-peroxidase enzyme (KatG), after which it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1]

Caption: Simplified pathway of Isoniazid's mechanism of action.[1]

Anti-inflammatory Activity

Certain isonicotinic acid derivatives are potent inhibitors of Reactive Oxygen Species (ROS), which are key signaling molecules in the inflammatory response.[2] The overproduction of ROS is linked to the development and progression of chronic inflammatory disorders.[2]

| Compound/Derivative | Assay Target | IC₅₀ (µg/mL) | Standard (Ibuprofen) IC₅₀ (µg/mL) | Reference |

| Isonicotinate of meta-aminophenol | ROS Inhibition | 1.42 ± 0.1 | 11.2 ± 1.9 | [2] |

| Isonicotinate of para-aminophenol | ROS Inhibition | 8.6 ± 0.5 | 11.2 ± 1.9 | [2] |

| Butyryl-p-aminophenol isonicotinate | ROS Inhibition | 3.7 ± 1.7 | 11.2 ± 1.9 | [2] |

| Table 1: Anti-inflammatory activity of selected isonicotinic acid ester derivatives.[2] |

The data clearly shows that isonicotinate esters can possess exceptional anti-inflammatory properties. The isonicotinate of meta-aminophenol, for instance, is nearly eight times more potent than the standard drug ibuprofen in this in vitro assay.[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of isonicotinate derivatives is highly dependent on the nature and position of substituents. SAR studies reveal that even minor modifications to the 2-position of the ring can lead to significant changes in potency and selectivity.

-

Steric Hindrance: In a study of SETD8 inhibitors with a quinazoline scaffold, replacing a smaller pyrrolidine group at the 2-position with larger piperidine or azepane groups resulted in a significant loss of potency, suggesting that bulkier groups in this region are disfavored.[11] While a different core, this highlights the sensitivity of the 2-position to steric bulk.

-

Electronic Effects: The introduction of a fluorine atom at the 2-position (2-fluoroisonicotinic acid hydrazide) maintains the core structure while altering the electronic properties of the pyridine ring.[5] Such modifications can influence binding affinity and metabolic stability.

-

Alkyl Chain Length (Ester Group): In the series of 2-methylalkyl isonicotinates and nicotinates studied for antifungal activity, variations in the alkyl chain of the ester (e.g., 2-methylbutyl vs. 2-methylpentyl) led to differences in activity against specific fungal species, indicating the importance of lipophilicity and the overall shape of the molecule.[6]

-

Ester vs. Other Functional Groups: The conversion of the ester group to a hydrazide is a common strategy to create isoniazid analogs.[5][10] This changes the molecule from a relatively neutral ester to a more polar hydrazide, significantly altering its hydrogen bonding capabilities and potential biological targets.

| Position | Modification | Observed Effect on Activity | Rationale / Causality |

| 2-Position | Small alkyl group (e.g., -CH₃) | Maintained or enhanced antimicrobial activity.[5] | Balances lipophilicity and steric profile, potentially improving target engagement. |

| 2-Position | Halogen (e.g., -F) | Can modulate electronic properties for target binding.[5] | Electron-withdrawing nature alters the charge distribution of the pyridine ring. |

| 2-Position | Large/Bulky Group | Often leads to decreased potency.[11] | Steric hindrance can prevent optimal binding within the active site of the target protein. |

| Ester Group | Varying Alkyl Chains (R') | Modulates antifungal specificity and potency.[6] | Alters the overall lipophilicity (logP) of the molecule, affecting cell membrane penetration. |

| Table 2: Summary of Structure-Activity Relationships for 2-Substituted Isonicotinates. |

Conclusion and Future Outlook

2-Substituted isonicotinate ester derivatives constitute a versatile and highly tractable class of compounds with proven therapeutic relevance. The isonicotinate core provides a robust platform for engaging with biological targets, while the 2-position serves as a critical handle for optimizing potency, selectivity, and pharmacokinetic properties. Synthetic routes are generally straightforward, allowing for the rapid generation of diverse chemical libraries for screening.

Current research has established their potential as potent antifungal, antibacterial, and anti-inflammatory agents. Future research should focus on:

-

Expanding Chemical Diversity: Exploring a wider range of substituents at the 2-position, including heterocyclic and other functional groups, to uncover novel biological activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets for derivatives that show promise in areas outside of antimycobacterial research.

-

Pharmacokinetic Optimization: Fine-tuning the ester moiety and other substituents to improve metabolic stability, bioavailability, and overall drug-like properties for in vivo applications.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address unmet needs in infectious diseases, inflammation, and beyond.

References

-

Cieniecka-Rosłonkiewicz, A., et al. (2017). Synthesis and fungicidal activity of 2-methylalkyl isonicotinates and nicotinates. Medicinal Chemistry Research, 26, 509–517. [Link]

-

(2010). Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A. PubMed. [Link]

-

(2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]

-

(n.d.). Reinvestigation of the structure-activity relationships of isoniazid. PMC - NIH. [Link]

-

(2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.02.7]tridec-13-ylidene)-hydrazides. ResearchGate. [Link]

-

(n.d.). Structure-activity relationship studies of SETD8 inhibitors. PMC - NIH. [Link]

-

(2021). Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. PMC. [Link]

-

(n.d.). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. [Link]

-

(2022). 2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles. ACG Publications. [Link]

- (n.d.). Reduction of isonicotinic acid esters.

-

(2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. Organic Letters - ACS Publications. [Link]

-

(n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. [Link]

-

(2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

-

(2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taylor & Francis. [Link]

-

(2022). Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies of SETD8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Drug-Likeness and ADME Prediction for Fluorinated Isonicotinates: A Technical Optimization Guide

Executive Summary

The Isonicotinate Paradox: Isonicotinic acid derivatives (pyridine-4-carboxylates) are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for antitubercular agents (Isoniazid), kinase inhibitors, and GPCR ligands.[1][2] However, the pyridine ring introduces two distinct ADME liabilities: high metabolic clearance via N-oxidation or C-H hydroxylation, and off-target toxicity driven by the basicity of the pyridine nitrogen (e.g., hERG inhibition, phospholipidosis).

The Fluorine Solution: Strategic fluorination of the isonicotinate core is not merely a metabolic block; it is a multiparametric optimization tool. This guide details how to utilize fluorine substitution (specifically at the 2- and 3-positions) to modulate pKa, lock bioactive conformations, and shield metabolic soft spots, while navigating the risks of nucleophilic aromatic substitution (

Part 1: The Physicochemical Impact of Fluorination

The introduction of fluorine onto the pyridine ring of an isonicotinate alters the electronic landscape significantly. Understanding these shifts is the prerequisite for predictive ADME modeling.

Basicity Modulation (pKa)

The pyridine nitrogen has a typical conjugate acid pKa of ~5.2. In drug design, reducing this basicity is often desirable to improve membrane permeability and reduce lysosomal trapping.

-

Mechanism: Fluorine is highly electronegative (

).[3] Through strong inductive effects (-I), it withdraws electron density from the aromatic ring, reducing the availability of the nitrogen lone pair. -

Effect Magnitude:

-

2-Fluoro substitution: Drastic reduction in pKa (often by 2–3 log units), rendering the nitrogen non-basic at physiological pH.

-

3-Fluoro substitution: Moderate reduction in pKa (0.5–1.5 log units).

-

Lipophilicity and Conformation (LogD & Entropy)

While fluorine is generally lipophilic, its effect on isonicotinates is context-dependent due to the dipole moments created relative to the carboxyl/amide group at position 4.

-

The "Orthogonal" Dipole: A fluorine at the 3-position (ortho to the amide) creates a dipole repulsion with the carbonyl oxygen. This often forces the amide side chain out of coplanarity with the ring, or locks it into a specific conformation (e.g., trans to the fluorine) to minimize electrostatic repulsion.

-

Impact: This conformational restriction reduces the entropic penalty of binding ($ \Delta S_{bind} $), potentially increasing potency, but can also impact solubility.

Part 2: The Metabolic Double-Edged Sword

This section details the critical trade-off in fluorinated isonicotinates: Metabolic Stability vs. Chemical Reactivity.

Blocking CYP450 Oxidation (The Benefit)

Unsubstituted isonicotinates are prone to oxidation by CYP2D6 and CYP3A4.

-

Site of Metabolism (SOM): The electron-deficient pyridine ring is less prone to direct epoxidation but susceptible to N-oxidation and hydroxylation at the 2- and 3-positions.

-

The Fluorine Block: The C-F bond is stronger (116 kcal/mol) than the C-H bond (99 kcal/mol) and resistant to the radical abstraction mechanism of CYP450 enzymes. Substituting the 2-position effectively shuts down the major metabolic route.

The Liability (The Risk)

This is the most critical safety parameter for fluorinated pyridines.

-

Mechanism: The pyridine nitrogen makes the ring electron-deficient. Adding a fluorine (an electronegative leaving group) at the 2- or 4-position activates the ring for Nucleophilic Aromatic Substitution (

) . -

Toxicity Pathway: Endogenous nucleophiles, particularly Glutathione (GSH) , can attack the 2-fluoro position, displacing the fluoride ion. This leads to irreversible covalent binding to proteins, causing hepatotoxicity or immune sensitization.

-

Prediction Rule: 2-Fluoroisonicotinates are high risk for

. 3-Fluoroisonicotinates are generally stable because the negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen.

Part 3: Optimization Workflow (Visualization)

The following diagram outlines the decision logic for optimizing fluorinated isonicotinates, balancing metabolic stability against reactive metabolite risks.

Caption: Logic flow for assessing 2-F vs 3-F substitution, highlighting the critical GSH trapping step for 2-F analogs.

Part 4: Experimental Protocols

To validate the theoretical predictions, the following self-validating protocols must be established.

Protocol 4.1: Reactive Metabolite Assessment (GSH Trapping)

Objective: Quantify the susceptibility of 2-fluoroisonicotinates to

Materials:

-

Test Compound (10 mM in DMSO)

-

Reduced Glutathione (GSH, 100 mM in water)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Positive Control: 1-Fluoro-2,4-dinitrobenzene (Sanger’s reagent) or a known reactive 2-fluoropyridine.

Methodology:

-

Incubation: Prepare a reaction mixture containing 50 µM test compound and 5 mM GSH in phosphate buffer (pH 7.4).

-

Note: The high excess of GSH (100x) mimics the cytosolic environment and drives pseudo-first-order kinetics.

-

-

Time Course: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.

-

Quenching: Stop reaction with equal volume of ice-cold Acetonitrile containing 1% Formic Acid.

-

Analysis (LC-MS/MS):

-

Monitor for the loss of parent compound.

-

Perform a Neutral Loss Scan (loss of 129 Da, corresponding to the pyroglutamic acid moiety of GSH adducts) or monitor specific transitions for [M – F + GSH + H]+.

-

-

Data Interpretation:

-

< 1% Adduct formation: Low Risk.

-

> 5% Adduct formation: High Risk (Flag for structural modification).

-

Protocol 4.2: Intrinsic Clearance ( ) via Microsomal Stability

Objective: Determine if fluorination effectively blocks oxidative metabolism.

Methodology:

-

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

-

Cofactors: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Substrate: Test compound at 1 µM (to ensure linear kinetics,

). -

Sampling: 0, 5, 15, 30, 45 min.

-

Calculation: Plot ln(% remaining) vs. time. The slope

is the elimination rate constant. -

Validation: Compare the

of the fluorinated analog directly against the des-fluoro parent. A successful design should show a >50% reduction in

Part 5: Data Presentation & Analysis

When reporting results for fluorinated isonicotinates, use the following structure to allow for rapid SAR decision-making.

| Compound ID | Structure (F-Pos) | pKa (Exp) | LogD (7.4) | HLM | GSH Adduct (% @ 4h) |

| ISO-H | Unsubstituted | 5.2 | 1.8 | 45.0 (High) | < 0.1% |

| ISO-2F | 2-Fluoro | 2.8 | 2.1 | 12.0 (Low) | 15.4% (High Risk) |

| ISO-3F | 3-Fluoro | 4.1 | 1.9 | 28.0 (Med) | < 0.1% |

| ISO-2,6-dF | 2,6-Difluoro | < 2.0 | 2.4 | < 5.0 (Stable) | 45.0% (Toxic) |

Analysis of Table:

-

ISO-2F successfully blocks metabolism but fails the safety check (GSH adducts).

-

ISO-3F offers a balanced profile: improved stability over parent, no

risk, and moderate pKa reduction.

References

-

Purser, S., et al. (2008). Fluorine in drug design.[1][2][3][4][5][6][7][8][9] Chemical Society Reviews. Available at: [Link]

-

Meanwell, N. A. (2018).[10] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

- Pike, K. G., et al. (2011). Optimization of Fluorinated Pyridine Derivatives: Balancing Metabolic Stability and Reactivity. Bioorganic & Medicinal Chemistry Letters.

-

U.S. FDA. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Available at: [Link]

-

Zhu, X., et al. (2014). Covalent Binding of Fluorinated Compounds: Assessment of Risk in Drug Discovery. Chemical Research in Toxicology. Available at: [Link]

Sources

- 1. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. - OAK Open Access Archive [oak.novartis.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Chemoselective Hydrolysis of Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate

Abstract & Scope

This application note details the optimized protocol for the hydrolysis (saponification) of Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate to its corresponding carboxylic acid.

While ester hydrolysis is a fundamental transformation, this specific substrate presents two distinct challenges requiring expert handling:

-

Solubility Mismatch: The highly lipophilic 2-(trifluoromethyl)benzyl moiety contrasts with the polar nature of the carboxylate product.

-

Amphoteric Isolation: The product is an isonicotinic acid derivative containing a basic pyridine nitrogen and an acidic carboxylic acid. Incorrect pH adjustment during workup will trap the product as a water-soluble salt (pyridinium or carboxylate), resulting in catastrophic yield loss.

This guide utilizes a Lithium Hydroxide (LiOH) mediated pathway in a ternary solvent system, prioritizing mild conditions to preserve the integrity of the trifluoromethyl group and the benzyl linkage.

Chemical Background & Mechanism[1][2][3][4][5][6]

Substrate Analysis

-

Target: Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate.

-

Structural Features:

-

Ester (C4): The reaction site. Being at the 4-position (para to nitrogen), it is electronically activated for nucleophilic attack compared to benzene analogs, but less hindered than 2- or 3-position esters.

-

Substituent (C2): The 2-(trifluoromethyl)benzyl group is bulky and lipophilic. Although it is meta to the ester, its lipophilicity dictates solvent choice.

-

Pyridine Ring: Electron-deficient. Makes the ester more electrophilic but introduces zwitterionic behavior in the product.

-

Reaction Mechanism ( )

The reaction proceeds via a standard base-catalyzed acyl-oxygen cleavage (

Critical Insight: The use of LiOH is preferred over NaOH or KOH. Lithium salts often exhibit better solubility in THF-rich mixtures required to dissolve the lipophilic starting material [1]. Furthermore, LiOH is milder, reducing the risk of nucleophilic attack on the pyridine ring itself (though rare at RT).

Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[1][2] | Role | Notes |

| Substrate | 1.0 | Starting Material | Dissolve fully before base addition. |

| LiOH·H₂O | 2.0 | Base / Nucleophile | Use monohydrate for accurate weighing. |

| THF | -- | Solvent (Lipophilic) | Solubilizes the |

| Methanol | -- | Co-solvent | Miscibility bridge between THF and Water. |

| Water | -- | Solvent (Polar) | Dissolves LiOH. |

| 1N HCl | -- | Quench / pH Adjust | For careful acidification. |

Solvent System Ratios

A ternary mixture of THF:MeOH:Water (3:1:1) is strictly recommended.

-

Why? Pure methanol/water will not dissolve the starting material due to the fluorinated benzyl group. Pure THF will not dissolve the LiOH. This specific ratio ensures a homogeneous single phase, which is critical for kinetic efficiency [2].

Step-by-Step Procedure

Step 1: Solubilization

-

Charge the reaction vessel with Methyl 2-(2-(trifluoromethyl)benzyl)isonicotinate (1.0 equiv).

-

Add THF (approx. 5 mL per mmol of substrate). Stir until fully dissolved.

-

Add Methanol (approx. 1.5 mL per mmol).

Step 2: Saponification

-

Prepare a solution of LiOH·H₂O (2.0 equiv) in Water (1.5 mL per mmol).

-

Note: If the LiOH does not dissolve fully, mild warming can be used, but cool to RT before addition.

-

-

Add the aqueous LiOH solution dropwise to the stirring ester solution.

-

Observation: The solution may turn slightly cloudy initially but should clarify. If a biphasic split occurs, add small aliquots of Methanol until homogeneous.

-

Stir at Room Temperature (20–25°C) .

-

Timecourse: Typically 2–4 hours.

-

Monitoring: Check via TLC (System: 50% EtOAc/Hexane) or LCMS. The ester spot (

) should disappear; the acid spot will stay at the baseline.

-

Step 3: Workup (The Isoelectric Trap)

This is the most common point of failure.

-

Concentration: Remove the organic volatiles (THF/MeOH) under reduced pressure (Rotavap, 40°C).

-

Why? Removing THF prevents the organic acid from staying in solution during precipitation. You want the product to crash out of the remaining water.

-

-

Dilution: Dilute the aqueous residue with water (approx. 5 mL per mmol).

-

Washing (Optional but Recommended): Wash the basic aqueous layer once with minimal Diethyl Ether or MTBE .

-

Why? This removes unreacted neutral lipophilic impurities (e.g., decarboxylated byproducts or benzyl halides) before acidification.

-

-

Acidification (Critical):

-

Place the aqueous layer in an ice bath.[3]

-

Slowly add 1N HCl dropwise while monitoring pH with a meter or narrow-range paper.

-

Target pH: 3.5 – 4.0 .

-

Stop Point: Do NOT acidify to pH 1.

-

At pH > 5: Molecule is anionic (

) -

At pH < 2: Molecule is cationic (Pyridine-

) -

At pH 3.5: Molecule is Zwitterionic (

/ Pyridine-

-

-

Step 4: Isolation

-

Allow the suspension to stir at 0°C for 30 minutes to maximize precipitation.

-

Filter the white solid via vacuum filtration (Buchner funnel).

-

Wash the cake with cold water (

small volumes) and cold heptane ( -

Dry under high vacuum at 45°C overnight.

Visualization: Process Workflow

The following diagram illustrates the critical decision pathways and the "Isoelectric Trap" logic.

Caption: Workflow for hydrolysis emphasizing the critical pH adjustment window to avoid solubilizing the amphoteric pyridine product.

Troubleshooting & Expert Notes

"No Precipitate Formed"

If you reach pH 3.5 and no solid appears (likely due to trace THF remaining or hypersolubility):

-

Do not add more acid.

-

Saturate the aqueous phase with solid NaCl (Salting out).

-

Extract with n-Butanol or EtOAc:iPrOH (3:1) .

-

Note: Standard EtOAc often fails to extract zwitterionic pyridine acids efficiently. The addition of isopropanol increases polarity enough to pull the acid into the organic phase.

-

Reaction Stalls

If TLC shows starting material after 6 hours:

-

The steric bulk of the 2-(trifluoromethyl)benzyl group may be shielding the ester more than predicted, or the solvent is not homogeneous.

-

Action: Heat to 50°C . Do not exceed 60°C to avoid potential decarboxylation of the pyridine acid (though isonicotinic acids are generally stable, the electron-withdrawing

group adds some instability).

Decarboxylation Risk

While rare for this specific scaffold, pyridine-2-acetic acids are prone to thermal decarboxylation. This is a pyridine-4-carboxylate (isonicotinate), which is thermally stable. However, avoid prolonged reflux at high temperatures (

References

-

ACS GCI Pharmaceutical Roundtable. Reagent Guides: Hydrolysis of Esters. American Chemical Society.[4] Available at: [Link]

-

Common Organic Chemistry. Ester Hydrolysis (Saponification) Standard Conditions. Available at: [Link]

-

Master Organic Chemistry. The Isoelectric Point of Amino Acids (and Zwitterions). Available at: [Link]

-

Royal Society of Chemistry. Hydrolysis and saponification of hindered methyl benzoates. Green Chemistry.[5] Available at: [Link]

Sources

- 1. 3-(Trifluoromethyl)benzyl 2-(methylthio)nicotinate | Benchchem [benchchem.com]

- 2. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 3. Saponification-Typical procedures - operachem [operachem.com]

- 4. Bases - Wordpress [reagents.acsgcipr.org]

- 5. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Suzuki Coupling for the Functionalization of Isonicotinate Esters

Introduction: The Strategic Importance of Functionalized Isonicotinates

Functionalized pyridine scaffolds, and specifically isonicotinate esters, are privileged structures in modern medicinal chemistry and materials science. Their inherent electronic properties and ability to participate in hydrogen bonding make them key components in a vast array of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a direct route to introduce diverse aryl and heteroaryl substituents onto the isonicotinate core.[1][2] This guide provides a detailed exploration of the critical parameters and practical protocols for successfully employing the Suzuki coupling to functionalize isonicotinate esters, with a focus on overcoming the inherent challenges associated with these electron-deficient substrates.

The Challenge of Electron-Deficient Heterocycles in Suzuki Coupling

The Suzuki-Miyaura coupling of electron-deficient heterocyclic halides, such as those derived from isonicotinate esters, presents a unique set of challenges. The electron-withdrawing nature of the pyridine nitrogen and the ester functionality can significantly impact the reactivity of the substrate in the catalytic cycle. Specifically, the rate of oxidative addition of the palladium catalyst to the C-X bond (where X is a halide) can be sluggish. Furthermore, the nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3] Overcoming these hurdles requires careful selection of the catalyst system, base, and solvent to favor the desired productive catalytic pathway.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the isonicotinate ester.

-

Transmetalation: The organic group from the activated organoboron species (boronate) is transferred to the palladium(II) complex. This step is often rate-limiting, especially for electron-deficient systems.[5][6]

-

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Optimizing Reaction Conditions for Isonicotinate Ester Functionalization

The success of the Suzuki coupling of isonicotinate esters hinges on the careful optimization of several key parameters.[8]

Catalyst System: The Heart of the Reaction

The choice of palladium precursor and, more critically, the supporting ligand is paramount for achieving high efficiency.

-

Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium-ligand complexes.[1] Pd(II) precursors are reduced in situ to the active Pd(0) species.

-

Ligands: For electron-deficient substrates like isonicotinates, electron-rich and sterically bulky phosphine ligands are often essential.[9] These ligands promote the oxidative addition step and stabilize the palladium center. Highly effective ligands include:

The Role of the Base

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[6][7] The choice of base can also influence the stability of the catalyst and the substrate.

-

Inorganic Bases:

-

Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are commonly used and effective bases for many Suzuki couplings.

-

Potassium Phosphate (K₃PO₄): A stronger base that is often beneficial for less reactive substrates.

-

Potassium Fluoride (KF): Can be advantageous when working with base-sensitive functional groups.[6]

-

Solvent Selection: More Than Just a Medium

The solvent not only dissolves the reactants but can also significantly influence the reaction rate and selectivity.[12][13][14]

-

Aprotic Solvents:

-

1,4-Dioxane, Tetrahydrofuran (THF), and Toluene: These are widely used solvents for Suzuki couplings. Dioxane, often with a small amount of water, is a common choice.[15]

-

N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN): Polar aprotic solvents can sometimes accelerate the reaction but may also promote side reactions.[12]

-

-

Protic Solvents:

-

Water and Alcohols: The presence of water is often necessary to facilitate the formation of the boronate species and can enhance the reaction rate.[13] Biphasic solvent systems (e.g., toluene/water) are frequently employed.

-

Boron Reagent: Stability and Reactivity

While boronic acids are the most common organoboron reagents, their stability can be a concern, especially for heteroaryl derivatives which are prone to protodeboronation.[16][17][18]

-

Boronic Acids (RB(OH)₂): Readily available but can be unstable.[19]

-

Boronate Esters (e.g., Pinacol Esters, R-BPin): More stable than the corresponding boronic acids and are often used for challenging couplings.[4][16] They can be prepared via Miyaura borylation.[16]

-

Potassium Trifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are excellent alternatives to boronic acids.[17][18]

-

MIDA Boronates: Offer exceptional stability and are particularly useful for sequential cross-coupling reactions.[18]

Tabulated Reaction Conditions for Isonicotinate Ester Suzuki Coupling

The following table summarizes representative conditions for the Suzuki coupling of isonicotinate esters. Note that optimal conditions will vary depending on the specific substrates.

| Entry | Isonicotinate Ester | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Methyl 4-chloronicotinate | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (10:1) | 100 | 92 | [20] |

| 2 | Ethyl 4-bromonicotinate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 80 | 88 | [21] |

| 3 | Isopropyl 4-iodonicotinate | 2-Thiopheneboronic acid | PdCl₂(dppf) (3 mol%) | - | Na₂CO₃ (2 equiv) | DMF | 90 | 85 | [22] |

| 4 | Methyl 4-chloronicotinate | Naphthalene-1-boronic acid pinacol ester | [Pd(IPr)(cin)Cl] (1 mol%) | - | Cs₂CO₃ (2 equiv) | THF | 60 | 95 | [11][23] |

Detailed Experimental Protocol: Suzuki Coupling of Methyl 4-chloronicotinate with Phenylboronic Acid

This protocol provides a step-by-step guide for a typical Suzuki-Miyaura coupling reaction to synthesize Methyl 4-phenylisonicotinate.

Caption: Experimental workflow for the Suzuki coupling of isonicotinate esters.

Materials:

-

Methyl 4-chloronicotinate (1 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (2 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add methyl 4-chloronicotinate, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.[17]

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous, degassed toluene and degassed water (e.g., 10:1 v/v) via syringe.

-

Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[21] The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure methyl 4-phenylisonicotinate.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low or no conversion | Inefficient oxidative addition; Catalyst deactivation; Impure reagents | Use a more electron-rich, bulky ligand (e.g., Buchwald-type); Increase catalyst loading slightly; Ensure all reagents and solvents are pure and dry/degassed.[17] |

| Protodeboronation of boronic acid | Unstable boronic acid; Harsh reaction conditions | Use a more stable boronic acid derivative (pinacol ester, MIDA boronate, or trifluoroborate salt); Use a milder base (e.g., KF); Lower the reaction temperature.[17][18] |

| Formation of homocoupled byproducts | Presence of oxygen; Inefficient transmetalation | Thoroughly degas all solvents and the reaction mixture; Optimize the base and solvent system to promote transmetalation. |

| Hydrolysis of the ester | Strongly basic conditions; Prolonged reaction at high temperature | Use a milder base (e.g., K₂CO₃ or KF); Monitor the reaction closely and stop it once the starting material is consumed. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of isonicotinate esters, providing access to a wide range of valuable compounds for drug discovery and materials science. While the electron-deficient nature of the isonicotinate core presents challenges, a rational approach to the selection of the catalyst system, base, and solvent can lead to highly efficient and robust transformations. By understanding the underlying mechanistic principles and carefully optimizing the reaction parameters, researchers can successfully leverage this powerful methodology to synthesize novel and complex molecular architectures.

References

- Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. PubMed.

- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Benchchem.

- Solvent Effects on the Selectivity of Palladium-C

- Optimizing Suzuki Coupling Reactions. CovaSyn.

- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.

- Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR.

- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.

- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.

- Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Benchchem.

- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. PMC.

- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.

- Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boron

- Suzuki Coupling. Organic Chemistry Portal.

- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.

- Pd(II)

- Boronic acids as building blocks for the construction of therapeutically useful bioconjug

- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived

- Protocol for Palladium/ N-Heterocyclic Carbene-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O)

- The Suzuki Reaction. Andrew G Myers Research Group.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Which conditions are favorable for the efficient Suzuki coupling?.

- Enantiopure β-isocyano-boronic esters: synthesis and exploitation in isocyanide-based multicomponent reactions. PMC.

- Diagnosing issues with a failed Suzuki coupling?. Reddit.

- Designing Functional and Responsive Molecules with Boronic Acids. PMC.

- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.

- Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rot

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

- BJOC - Search Results.

- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.

- Boronic acid-functionalized detonation nanodiamond for specific enrichment of glycopeptides in glycoproteome analysis. Analyst (RSC Publishing).

- Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews (RSC Publishing).

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. workstory.s3.amazonaws.com [workstory.s3.amazonaws.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 8. covasyn.com [covasyn.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scholarship.claremont.edu [scholarship.claremont.edu]

- 11. researchwithnj.com [researchwithnj.com]

- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arodes.hes-so.ch [arodes.hes-so.ch]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. youtube.com [youtube.com]

- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Reduction of Methyl Esters in Trifluoromethylbenzyl Pyridines

Abstract & Strategic Context

The trifluoromethylbenzyl pyridine scaffold is a ubiquitous pharmacophore in modern medicinal chemistry, particularly within kinase inhibitors and GPCR modulators.[1] The trifluoromethyl (

Converting the methyl ester of this scaffold to a primary alcohol is a pivotal intermediate step. However, this transformation presents a dichotomy in process design:

-

The Pyridine Challenge: The basic nitrogen can coordinate with Lewis-acidic reducing agents (e.g., Borane), quenching reactivity or requiring large excesses of reagent.[1] Furthermore, improper pH control during workup can lead to total product loss into the aqueous phase.[1]

-

The

Stability: While generally robust, the

This guide details two validated protocols: a High-Throughput Method (LAH) for discovery-scale speed, and a Scalable Method (NaBH4/MeOH) for safety and process control.[1]

Critical Analysis: Reagent Selection

| Feature | Lithium Aluminum Hydride (LAH) | Sodium Borohydride ( |

| Primary Utility | Early Discovery (mg to g scale) | Process Development (>100 g scale) |

| Kinetics | Extremely Fast (< 1 hour) | Moderate (2–6 hours) |

| Selectivity | Low (Reduces amides, nitriles) | High (Tolerates amides, nitriles) |